

Tideglusib mechanism of action GSK-3 β inhibition

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Compound Focus: Tideglusib

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Core Mechanism of GSK-3 β Inhibition

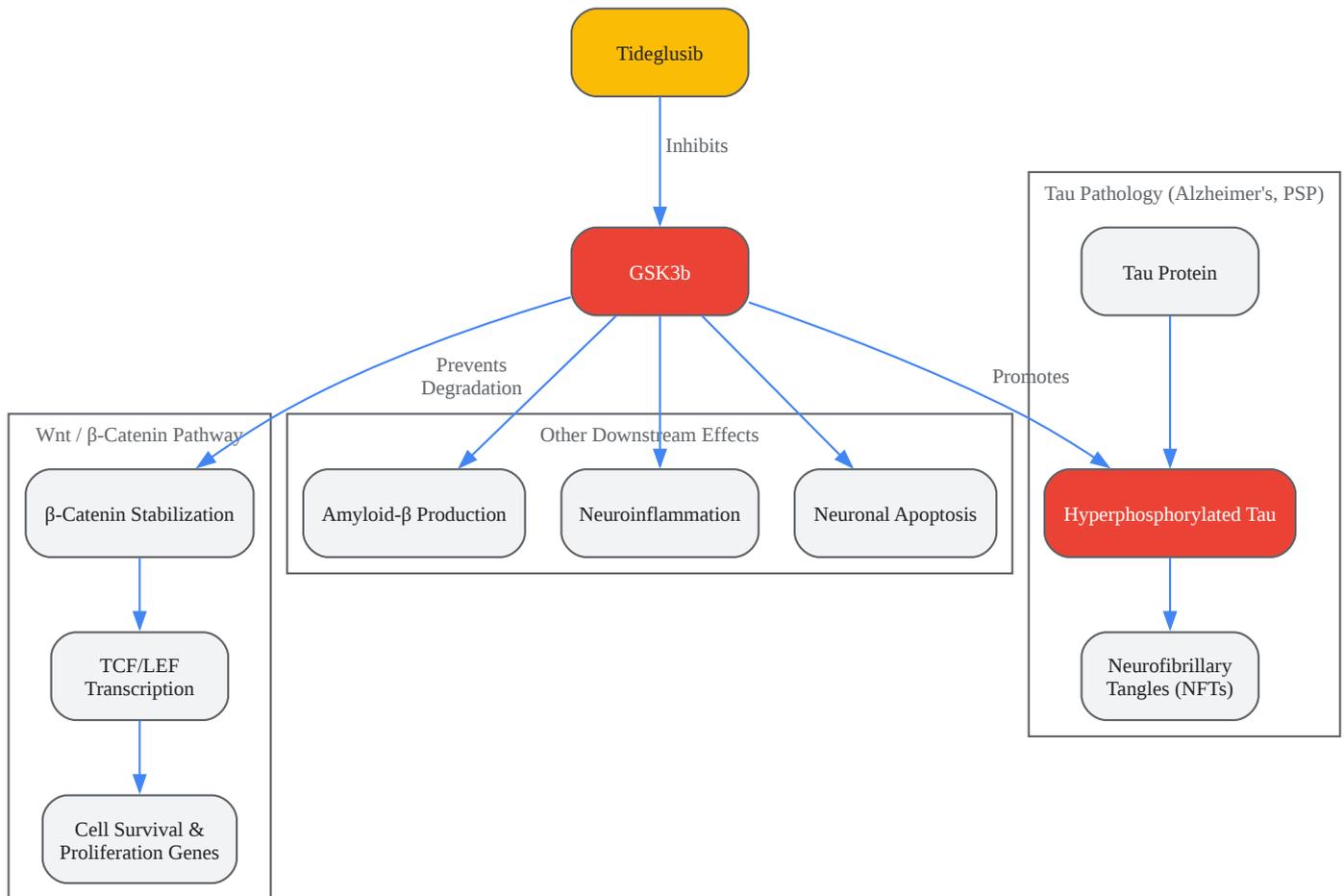
The table below summarizes the key characteristics of **tideglusib**'s mechanism of action.

Feature	Description
Target	Glycogen Synthase Kinase-3 β (GSK-3 β) [1]
Selectivity	Selective for GSK-3 β ; shows specificity over other kinases, including those with a homologous Cys residue [2] [3]
ATP Competition	Non-ATP competitive inhibitor [2] [3] [1]
Reversibility	Functions as an irreversible inhibitor [2] [4] [5]
Key Binding Residue	Cysteine 199 (Cys-199); mutation to Ala reduces potency and increases dissociation rate [2]
Target Conformation	Binds to and stabilizes the inactive "DFG-out" conformation of GSK-3 β [5]

Tideglusib's action is time-dependent. It initially binds in an ATP-competitive manner, but the inhibition becomes irreversible and non-competitive over time [6]. This is likely because binding to Cys-199 forms a long-lasting or covalent interaction. Enzyme activity is not recovered after removing the unbound drug [2]. This irreversibility may lead to prolonged pharmacodynamic effects, which is a key consideration for its therapeutic use [2].

Therapeutic Mechanisms and Evidence

Tideglusib's inhibition of GSK-3 β impacts several downstream signaling pathways, which explains its potential in treating various diseases.



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Key: ***Tideglusib** inhibits GSK-3β, modulating pathways in disease. Red indicates pathological processes that are suppressed.*

Preclinical studies provide evidence for these mechanisms:

- **In Alcohol Use Disorder (AUD):** **Tideglusib** significantly reduced ethanol consumption in mouse models. RNA sequencing revealed that this effect was linked to altered gene expression in the **Wnt signaling pathway** and genes involved in synaptic plasticity [7].
- **In Cancer:** In osteosarcoma, **tideglusib** was shown to suppress stem-cell-like features and tumor progression by inhibiting the **GSK-3β/NOTCH1 signaling** pathway. It induced cell cycle arrest and

apoptosis [8].

- **General Neuroprotection:** Studies report that **tideglusib** decreases tau hyperphosphorylation, lowers brain amyloid plaque load, and prevents neuronal loss, which are core pathological features of Alzheimer's disease [2] [1].

Experimental Evidence and Protocols

Key experimental findings and the methodologies used to establish **tideglusib**'s mechanism are summarized below.

Assay Type / Model	Key Finding	Experimental Detail / Parameter
Enzyme Kinetics [2]	Irreversible inhibition; activity not recovered after dilution.	Pre-incubation of GSK-3 β with tideglusib, followed by 100-fold dilution and measurement of remaining activity.
Cell Viability (Osteosarcoma) [8]	Reduced cell viability in a dose-dependent manner.	Incubation of osteosarcoma cell lines with tideglusib; measurement of cell viability (e.g., via MTT assay).

| **In Vivo Efficacy (AUD)** [7] | Decreased ethanol consumption in mouse binge-drinking model. | **Dose:** 0-100 mg/kg (ED₅₀: 64.6 mg/kg in males, 79.4 mg/kg in females). **Administration:** Gavage (in corn oil), 30-60 min before ethanol access. | | **In Vivo Efficacy (Cancer)** [4] | No effect on tumor progression in rhabdomyosarcoma PDX models. | **Dose:** 200 mg/kg. **Schedule:** Oral gavage, 5 days/week for 3-4 weeks. | | **Pathway Analysis** [7] | Altered gene expression in Wnt signaling and synaptic transmission. | RNA sequencing (RNAseq) of prefrontal cortex tissue from **tideglusib**-treated mice consuming ethanol. |

Conclusion and Research Status

Tideglusib represents a distinct class of GSK-3 β inhibitors due to its irreversible and non-ATP competitive mechanism. This action translates to measurable effects in preclinical models, primarily through the stabilization of β -catenin and modulation of the Wnt pathway, while also impacting tau phosphorylation and cancer cell proliferation.

It is important to note that despite promising preclinical data in various conditions, clinical development has been mixed. While phase II trials have been conducted for Alzheimer's disease and progressive supranuclear palsy, the drug was **withdrawn for Alzheimer's disease** development as of 2012 and showed no significant cognitive benefit in one trial [9] [1]. Furthermore, its efficacy as a monotherapy in cancer models has been limited [4].

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